molecular formula C15H26ClNO B3126474 1-(1-Adamantyl)-2-(isopropylamino)ethanone hydrochloride CAS No. 33447-62-0

1-(1-Adamantyl)-2-(isopropylamino)ethanone hydrochloride

Cat. No.: B3126474
CAS No.: 33447-62-0
M. Wt: 271.82 g/mol
InChI Key: PKWHQZMPGMYVEI-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-2-(isopropylamino)ethanone hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of adamantane, a hydrocarbon with a diamond-like structure, which imparts stability and rigidity to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Adamantyl)-2-(isopropylamino)ethanone hydrochloride typically involves the following steps:

    Formation of the Adamantyl Intermediate: The adamantane core is functionalized to introduce a reactive group, such as a halide or hydroxyl group.

    Amine Introduction: The functionalized adamantane is then reacted with isopropylamine under controlled conditions to form the desired amine derivative.

    Ketone Formation: The amine derivative is further reacted with a suitable reagent, such as an acyl chloride or anhydride, to introduce the ketone functionality.

    Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Adamantyl)-2-(isopropylamino)ethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The adamantyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of adamantyl ketones or alcohols.

    Reduction: Formation of adamantyl alcohols.

    Substitution: Introduction of halogenated adamantyl derivatives.

Scientific Research Applications

1-(1-Adamantyl)-2-(isopropylamino)ethanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its antiviral and anticancer properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(1-Adamantyl)-2-(isopropylamino)ethanone hydrochloride involves its interaction with specific molecular targets. The adamantyl group provides stability and enhances the compound’s ability to interact with biological membranes. The isopropylamino group can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Adamantyl)ethylamine hydrochloride: Known for its antiviral properties.

    1-(1-Adamantyl)ethanol: Used in the synthesis of pharmaceuticals and advanced materials.

    1-(1-Adamantyl)acetic acid: Investigated for its potential therapeutic applications.

Uniqueness

1-(1-Adamantyl)-2-(isopropylamino)ethanone hydrochloride stands out due to its unique combination of the adamantyl and isopropylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(1-adamantyl)-2-(propan-2-ylamino)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO.ClH/c1-10(2)16-9-14(17)15-6-11-3-12(7-15)5-13(4-11)8-15;/h10-13,16H,3-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWHQZMPGMYVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(=O)C12CC3CC(C1)CC(C3)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33447-62-0
Record name Ethanone, 2-[(1-methylethyl)amino]-1-tricyclo[3.3.1.13,7]dec-1-yl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33447-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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